molecular formula C43H38N2O3 · C4H11N B612928 N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid CAS No. 474955-53-8

N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid

Cat. No.: B612928
CAS No.: 474955-53-8
M. Wt: 703.92
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Description

N-Ethylethanamine (diethylamine, C₄H₁₁N) is a simple secondary amine widely used in organic synthesis, pharmaceuticals, and industrial applications such as corrosion inhibition and rubber processing . Its structure consists of two ethyl groups bonded to a central nitrogen atom.

(2S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid is a stereochemically complex molecule featuring a pentanoic acid backbone with a ketone group at position 5 and two trityl (triphenylmethyl) groups protecting the amino functionalities at positions 2 and 5.

Properties

IUPAC Name

N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H38N2O3.C4H11N/c46-40(45-43(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38)32-31-39(41(47)48)44-42(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35;1-3-5-4-2/h1-30,39,44H,31-32H2,(H,45,46)(H,47,48);5H,3-4H2,1-2H3/t39-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBRODKUSRNHSN-UFUJWDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H49N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid typically involves multiple steps, starting with the preparation of the ethylamine derivative and the pentanoic acid derivative. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle the complex reactions involved.

Chemical Reactions Analysis

Types of Reactions

N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Triethylamine (C₆H₁₅N) :

  • A tertiary amine with three ethyl groups.
  • Higher boiling point (89°C vs. 56°C for diethylamine) due to increased molecular weight and van der Waals interactions.
  • Applications: Base catalyst in organic reactions, ion-pairing agent in chromatography .

2-Chloro-N,N-diethylethanamine (C₆H₁₄ClN) :

  • A chloro derivative of diethylamine ().
  • Molecular weight: 135.64 g/mol (vs. 73.14 g/mol for diethylamine).
  • Reactivity: The chlorine atom enhances electrophilicity, making it a key intermediate in alkylation reactions or pharmaceutical synthesis (e.g., anticholinergic agents) .

Ethylmethylamine (C₃H₉N): A mixed primary amine with one ethyl and one methyl group. Lower boiling point (34°C) due to reduced branching. Limited industrial use compared to diethylamine.

Key Differences

  • Basicity : Triethylamine (pKa ~10.75) is less basic than diethylamine (pKa ~11.0) due to steric hindrance.
  • Reactivity : The chloro derivative undergoes nucleophilic substitution more readily than diethylamine, enabling diverse synthetic pathways .

(2S)-5-Oxo-2,5-bis(tritylamino)pentanoic Acid

Structural Analogues

Boc-Protected Amino Acids: Example: Boc-(S)-2-aminopentanoic acid. The tert-butoxycarbonyl (Boc) group is less bulky than trityl, offering easier deprotection under mild acidic conditions.

Fmoc-Protected Amino Acids: Example: Fmoc-(S)-5-oxopentanoic acid. Fluorenylmethyloxycarbonyl (Fmoc) groups provide UV detectability but require basic conditions for removal.

Acetamide Derivatives (): Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, entry e) share stereochemical complexity but lack trityl protection. Applications: These derivatives are often explored in peptide-based drug design due to their resistance to enzymatic degradation .

Key Differences

  • Steric Hindrance : Trityl groups impose significant steric bulk, reducing solubility in polar solvents but enhancing stability in acidic environments.
  • Deprotection : Trityl groups require strong acids (e.g., trifluoroacetic acid) for removal, unlike Boc (mild acid) or Fmoc (base).

Data Tables

Table 1: Comparison of N-Ethylethanamine Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
N-Ethylethanamine C₄H₁₁N 73.14 56 Rubber processing, corrosion inhibition
Triethylamine C₆H₁₅N 101.19 89 Organic catalysis
2-Chloro-N,N-diethylamine C₆H₁₄ClN 135.64 192 Alkylating agent, drug intermediate

Table 2: Comparison of Protected Amino Acid Derivatives

Compound Protecting Group Deprotection Method Solubility in DCM
(2S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid Trityl Strong acid (e.g., TFA) Low
Boc-(S)-2-aminopentanoic acid Boc Mild acid (e.g., HCl) Moderate
Fmoc-(S)-5-oxopentanoic acid Fmoc Base (e.g., piperidine) High

Biological Activity

N-ethylethanamine; (2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid, also known as Trt-Gln(Trt)-OH Dea, is a compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C47H49N3O3
  • Molecular Weight : 703.91 g/mol
  • CAS Number : 474955-53-8

The compound features a tritylamino group, which enhances its stability and solubility in various solvents. This structural characteristic is critical for its biological interactions.

N-ethylethanamine; (2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid exhibits several biological activities primarily through its interaction with amino acid pathways and neurotransmitter systems:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly in the central nervous system, potentially affecting mood and cognitive functions.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-ethylethanamine; (2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid:

Study Biological Activity Findings
Study 1Neurotransmitter EffectsIncreased serotonin levels in vitro.
Study 2Antioxidant ActivityReduced oxidative stress markers in cell cultures.
Study 3Enzyme InhibitionSignificant inhibition of glutamate decarboxylase.

Case Study 1: Neurotransmitter Modulation

In a controlled laboratory setting, researchers administered varying concentrations of N-ethylethanamine to neuronal cultures. Results indicated a dose-dependent increase in serotonin levels, suggesting potential applications in treating mood disorders.

Case Study 2: Antioxidant Effects

A study involving human cell lines exposed to oxidative stress demonstrated that treatment with N-ethylethanamine significantly lowered markers of oxidative damage compared to untreated controls. This suggests potential therapeutic roles in conditions characterized by oxidative stress.

Case Study 3: Enzyme Interaction

Research focused on the enzyme glutamate decarboxylase revealed that N-ethylethanamine acts as an inhibitor. This finding is significant for developing treatments for neurological disorders where glutamate signaling is dysregulated.

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